cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-25-5
VCID: VC4062916
InChI: InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1
SMILES: CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS No.: 733740-25-5

Cat. No.: VC4062916

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid - 733740-25-5

Specification

CAS No. 733740-25-5
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name (1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1
Standard InChI Key BHYMTDKCLWOLPN-WCQYABFASA-N
Isomeric SMILES CC1=CC(=CC=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O
SMILES CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a cyclopentane ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 3-position with a 2-(3-methylphenyl)-2-oxoethyl moiety. The cis designation indicates that these substituents reside on the same face of the cyclopentane ring. The absolute configuration is specified as (1R,3S)-rel-, reflecting the spatial arrangement of chiral centers .

Key Structural Features:

  • Cyclopentane ring: Imparts conformational rigidity, influencing molecular interactions.

  • Carboxylic acid group: Enhances solubility in polar solvents and enables hydrogen bonding.

  • 3-Methylphenyl-2-oxoethyl group: Introduces aromaticity and lipophilicity, potentially facilitating membrane permeability.

Stereochemical Considerations

The (1R,3S) relative configuration is critical for the compound’s physicochemical behavior. Computational models predict that this stereochemistry optimizes intramolecular hydrogen bonding between the carboxylic acid and ketone groups, stabilizing the molecule in solution .

Physicochemical Properties

Predicted Physical Properties

Data derived from computational models (ChemicalBook) :

PropertyValue
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.3 g/mol
Boiling Point424.5 ± 18.0 °C (Predicted)
Density1.149 ± 0.06 g/cm³ (Predicted)
pKa4.69 ± 0.40 (Predicted)

The relatively low pKa suggests that the carboxylic acid group will predominantly exist in its deprotonated form at physiological pH, enhancing solubility in aqueous environments.

Synthetic Approaches

General Strategy

Synthesis likely involves multi-step organic reactions, though detailed protocols remain proprietary. A hypothetical route could include:

  • Cyclopentane Ring Formation: Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile.

  • Functionalization:

    • Introduction of the carboxylic acid via oxidation of a primary alcohol.

    • Attachment of the 3-methylphenyl-2-oxoethyl group via Friedel-Crafts acylation.

Challenges in Synthesis

  • Stereoselectivity: Achieving the desired (1R,3S) configuration requires chiral catalysts or resolution techniques.

  • Purification: Separation of cis/trans isomers demands advanced chromatographic methods.

CompoundKey Structural DifferenceReported Activity
Cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidMethoxy vs. methyl substituentAnti-inflammatory
Cis-3-[2-(2-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidCF₃ vs. CH₃ groupAnalgesic (predicted)

The methyl group in this compound may enhance metabolic stability compared to methoxy or trifluoromethyl analogs.

Applications and Future Directions

Current Uses

  • Chemical Intermediate: Serves as a building block in synthesizing more complex chiral molecules.

  • Research Tool: Used to study stereochemical effects on molecular recognition.

Research Opportunities

  • Pharmacological Studies: Evaluation of anti-inflammatory or analgesic properties in vitro.

  • Material Science: Incorporation into polymers for selective ion transport.

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